2-[(2-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[(2-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a chlorophenyl group, a methoxyphenyl group, and a methylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 3-methoxyaniline.
Formation of Intermediate: The 2-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with sodium thiomethoxide to form 2-(2-chlorophenyl)methylsulfanyl.
Acylation: The intermediate is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-[(2-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfanyl and methoxy groups on biological activity.
Materials Science: It may be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Chemical Biology: The compound can serve as a probe to investigate biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and methoxyphenyl groups may facilitate binding to hydrophobic pockets, while the acetamide group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide: Similar structure but with a different position of the methoxy group.
2-[(2-chlorophenyl)methylsulfanyl]-N-(3-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-[(2-chlorophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The unique combination of the chlorophenyl, methylsulfanyl, and methoxyphenyl groups in 2-[(2-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide imparts distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s solubility and reactivity, while the chlorophenyl group can enhance binding affinity to certain molecular targets.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-14-7-4-6-13(9-14)18-16(19)11-21-10-12-5-2-3-8-15(12)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHRDGWANXQVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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